methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
The compound methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate features a triazole core substituted with a 5-chloro-2-methylphenyl group at position 1 and a methyl group at position 3. The triazole ring is further functionalized with an amido linkage to a methyl benzoate moiety. This structure combines halogenated aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-8-9-13(20)10-16(11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-14(15)19(26)27-3/h4-10H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWSKXBBEPWQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the effects of triazole-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and the benzoate ester can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Core
Halogenated Aryl Groups
- Analog 1 : 1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () shares the same triazole-chlorophenyl scaffold but lacks the benzoate ester. Its antimicrobial activity is inferred from similar compounds in , where chloro derivatives exhibit enhanced activity compared to bromo analogs .
- Analog 2 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrates how chloro substituents improve intermolecular interactions in therapeutic contexts .
Methyl and Ester Functionalization
- The methyl group at position 5 in the target compound likely increases metabolic stability compared to unsubstituted triazoles.
- Analog 3 : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () features a benzoate ester linked to a benzimidazole ring. Its synthesis via Na₂S₂O₅-mediated condensation highlights the utility of ester groups in stabilizing intermediates .
Key Observations :
- The target compound’s benzoate ester may require milder reaction conditions compared to benzimidazole-linked analogs (), where DMSO and strong bases are employed .
- Yields for triazole-carboxamide derivatives () are comparable to benzimidazole-triazole hybrids (), suggesting robust synthetic scalability .
Antimicrobial Activity
- Chloro-substituted triazoles (e.g., ) show enhanced activity due to improved lipophilicity and target binding. The target compound’s 5-chloro-2-methylphenyl group may similarly enhance antimicrobial potency .
- Analog 4: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () exhibits activity against bacterial strains, with bromophenyl groups offering moderate efficacy compared to chlorophenyl .
Thermal Stability
Structural Characterization Techniques
- Spectroscopy : NMR and IR data for analogs () confirm triazole ring formation and substituent orientation, methodologies likely applicable to the target compound .
Biological Activity
Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial effects. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The chemical formula is , and its structure features a benzoate moiety linked to a triazole ring, which is critical for its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : The initial step usually involves the reaction of appropriate azides with alkynes under copper-catalyzed conditions to form the triazole ring.
- Amidation : The introduction of the amide group is achieved through coupling reactions with amines.
- Esterification : Finally, methylation forms the methyl ester derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial effects against various pathogens:
These results indicate that the compound may disrupt bacterial cell walls or interfere with metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : The antimicrobial activity may be attributed to the compound's ability to disrupt microbial membranes.
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazole derivatives in clinical settings. For example:
- A study demonstrated that a related triazole compound significantly reduced tumor size in xenograft models.
- Another investigation reported that compounds with similar structural motifs enhanced the efficacy of standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
